Ethyl 5-(3,4-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate
Description
This compound features a pyrrole core substituted at position 5 with a 3,4-dichlorophenyl group and at position 2 with a piperazine moiety linked to a 4-nitrophenyl group. The ethyl carboxylate at position 3 enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O4/c1-2-33-23(30)18-14-21(15-3-8-19(24)20(25)13-15)26-22(18)28-11-9-27(10-12-28)16-4-6-17(7-5-16)29(31)32/h3-8,13-14,26H,2,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIXFJBSGRSNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC(=C(C=C2)Cl)Cl)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3,4-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate (CAS: 338406-41-0) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H22Cl2N4O4, with a molar mass of 489.35 g/mol. It features a pyrrole ring substituted with both a dichlorophenyl group and a piperazine moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22Cl2N4O4 |
| Molar Mass | 489.35 g/mol |
| CAS Number | 338406-41-0 |
This compound has been studied for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound may inhibit specific kinases by binding to their active sites, thereby disrupting their function.
Anticancer Activity
Research indicates that the compound exhibits anticancer properties , particularly against various tumor cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown that it can significantly reduce the viability of cancer cells, suggesting its potential as a chemotherapeutic agent.
Neuropharmacological Effects
The piperazine component is associated with neuropharmacological effects , including anxiolytic and antidepressant activities. The compound's interaction with serotonin receptors may contribute to these effects, making it a candidate for further investigation in the treatment of mood disorders.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent anticancer activity against A431 (human epidermoid carcinoma) and other cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
- Neuropharmacological Research : Another research effort highlighted the anxiolytic effects observed in animal models treated with this compound, suggesting its potential utility in treating anxiety disorders .
- Kinase Inhibition : A pharmacological evaluation indicated that the compound acts as a selective inhibitor for certain receptor tyrosine kinases, which are often overexpressed in tumors .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular structure:
- Molecular Formula : C₂₁H₁₈Cl₂N₄O₃
- Molecular Weight : 462.3 g/mol
This structure features a pyrrole ring, which is known for its biological activity, and piperazine moieties that enhance its pharmacological properties.
Pharmacological Applications
-
Antipsychotic Activity
- Ethyl 5-(3,4-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate has been investigated for its potential as an atypical antipsychotic agent. The piperazine derivative is structurally related to known antipsychotics, suggesting it may exhibit similar pharmacological profiles.
- Case studies have indicated that compounds with similar structures can modulate dopamine receptor activity, which is crucial for treating schizophrenia and bipolar disorder .
-
Dopamine Receptor Modulation
- Research has shown that derivatives of piperazine can selectively bind to dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. This compound may enhance selectivity towards these receptors, potentially leading to improved therapeutic outcomes with fewer side effects compared to traditional antipsychotics .
-
Antidepressant Potential
- Some studies suggest that compounds with similar structural features may also exhibit antidepressant properties through serotonin receptor modulation. The presence of nitrophenyl groups could enhance the interaction with serotonin receptors, making this compound a candidate for further investigation in mood disorder treatments .
Synthesis and Development
The synthesis of this compound involves several steps that ensure high yield and purity. Recent advancements in synthetic methodologies have focused on eco-friendly and cost-effective approaches to produce this compound efficiently. These methods utilize readily available reagents and solvents, aligning with current trends in sustainable chemistry .
Toxicology and Safety Profiles
Understanding the toxicological profile of this compound is essential for its development as a pharmaceutical agent. Preliminary studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary to evaluate long-term effects and potential interactions with other medications .
Comparison with Similar Compounds
Research Implications
- Synthetic Efficiency : Yields for analogues like 10g and 10h (87–88.7%) suggest robust synthetic routes, which could be adapted for the target compound .
- Biological Hypotheses : Piperazine-nitrophenyl systems are common in sigma receptor ligands (e.g., MS-377 in ). The target compound may exhibit similar activity but requires empirical validation .
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction, involving cyclocondensation of 1,4-diketones with ammonia or amines, is a cornerstone for pyrrole synthesis. For the target compound, ethyl 3-oxobutanoate (ethyl acetoacetate) serves as the β-ketoester precursor, reacting with 3,4-dichlorobenzaldehyde-derived imine under acidic conditions.
Reaction Conditions
- Reactants : Ethyl acetoacetate (1.0 eq), 3,4-dichlorobenzaldehyde (1.0 eq), ammonium acetate (2.0 eq).
- Solvent : Glacial acetic acid (20 mL/g substrate).
- Temperature : Reflux at 120°C for 6–8 hours.
- Workup : Precipitation in ice-water, filtration, recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via imine formation, followed by cyclization and dehydration. The electron-withdrawing dichlorophenyl group directs electrophilic substitution to the 5-position of the pyrrole, ensuring regioselectivity.
Alternative Approach: Hantzsch Dihydropyridine Intermediate
A modified Hantzsch method employs ethyl 3-aminocrotonate and 3,4-dichlorophenylacetylene under palladium catalysis to form the pyrrole ring.
Reaction Conditions
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Base : K₂CO₃ (2.0 eq).
- Solvent : DMF, 100°C, 12 hours.
- Yield : 55–60%.
Synthesis of 4-(4-Nitrophenyl)piperazine
Nitration of Phenylpiperazine
Direct nitration of phenylpiperazine with mixed HNO₃/H₂SO₄ yields the nitro derivative.
Reaction Conditions
- Reactants : Phenylpiperazine (1.0 eq), HNO₃ (1.5 eq), H₂SO₄ (catalytic).
- Temperature : 0°C → RT, 2 hours.
- Yield : 50–55%.
Challenges :
Regioselectivity issues arise, requiring chromatographic separation of para- and meta-nitro isomers.
Ullmann Coupling Approach
A more efficient method involves Ullmann coupling of piperazine with 1-chloro-4-nitrobenzene.
Reaction Conditions
- Catalyst : CuI (10 mol%), L-proline (20 mol%).
- Base : K₃PO₄ (2.0 eq).
- Solvent : DMSO, 90°C, 12 hours.
- Yield : 70–75%.
Optimization and Comparative Analysis
Yield Maximization Strategies
- Paal-Knorr vs. Hantzsch : The Paal-Knorr method offers higher yields (65–70%) compared to the Hantzsch route (55–60%) but requires stringent control of acidity.
- Bromination : Radical initiators like AIBN improve NBS efficiency, reducing side products.
- Coupling Reactions : Microwave-assisted Buchwald-Hartwig conditions reduce reaction time to 6 hours with comparable yields.
Spectral Characterization
- ¹H NMR : Key signals include the pyrrole proton (δ 7.69), ethyl ester quartet (δ 4.21), and aromatic protons from dichlorophenyl (δ 7.54–7.60).
- LC-MS : Molecular ion peak at m/z 487 [M+H]⁺ confirms the target compound’s molecular weight.
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Basic Question: What synthetic strategies are recommended for synthesizing Ethyl 5-(3,4-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The compound’s synthesis likely involves multi-step reactions, starting with:
Formation of the pyrrole core via cyclization of trichloromethyl enones or substituted hydrazines with β-keto esters.
Introduction of the 3,4-dichlorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis.
Piperazine ring functionalization by reacting with 4-nitrophenyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization Tips:
- Monitor reaction progress using thin-layer chromatography (TLC) and confirm intermediate purity via ¹H/¹³C NMR .
- Control temperature (e.g., 60–80°C for coupling steps) and solvent polarity (e.g., DMF for polar intermediates) to suppress side reactions .
Basic Question: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation:
- X-ray crystallography for unambiguous determination of molecular geometry (as demonstrated for structurally similar pyrrole-piperazine hybrids) .
- NMR Spectroscopy: ¹H/¹³C NMR to identify substituent positions and coupling patterns (e.g., piperazine protons at δ 2.5–3.5 ppm) .
- Purity Assessment:
- HPLC with UV detection (λ = 254 nm) to quantify impurities, especially from nitrophenyl or dichlorophenyl side products .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
Key Modifications for SAR:
- Piperazine Substituents: Replace 4-nitrophenyl with electron-withdrawing groups (e.g., CF₃) to enhance receptor binding affinity .
- Pyrrole Core: Introduce methyl or carboxylate groups at position 3 to improve solubility without compromising activity .
Experimental Workflow:
Synthesize analogs using parallel combinatorial chemistry.
Test in vitro bioactivity (e.g., kinase inhibition assays).
Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Example SAR Table:
| Analog Modification | Bioactivity (IC₅₀, μM) | Target Receptor |
|---|---|---|
| 4-Nitrophenyl (Parent) | 12.3 | Kinase A |
| 4-CF₃-Phenyl | 8.7 | Kinase A |
| 3-Methyl-pyrrole | 15.1 | Kinase A |
Advanced Question: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Common contradictions arise from:
- Purity Discrepancies: Impurities in the parent compound (e.g., residual solvents) may skew bioassay results. Validate purity via HPLC-MS .
- Assay Variability: Standardize protocols (e.g., MTT assay incubation time/temperature) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Receptor Polymorphism: Use isogenic cell lines to eliminate genetic variability in target responses .
Advanced Question: What methodologies are recommended for evaluating the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADME Studies:
- Solubility: Shake-flask method in PBS (pH 7.4) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS .
- Toxicity Screening:
- hERG Assay: Patch-clamp electrophysiology to assess cardiac risk .
- Ames Test: Bacterial reverse mutation assay for genotoxicity .
Advanced Question: How can computational chemistry accelerate the optimization of reaction pathways?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., for piperazine coupling) .
- Machine Learning: Train models on existing reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions for novel analogs .
Advanced Question: What challenges arise in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
Challenges:
- Exothermic Reactions: Nitrophenyl group introduction may require controlled heat dissipation.
- Low Yield in Coupling Steps: Catalytic system deactivation (e.g., Pd leaching).
Solutions:
- Use continuous-flow reactors for safer temperature control .
- Optimize catalyst loading (e.g., 2 mol% Pd(PPh₃)₄) and employ scavengers (e.g., QuadraSil® MP) to remove metal residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
